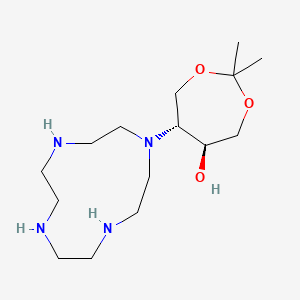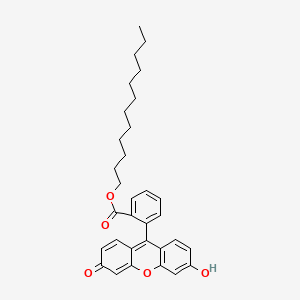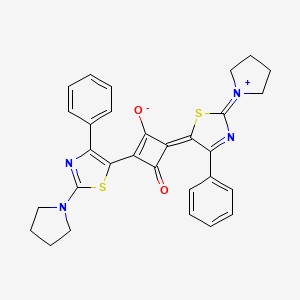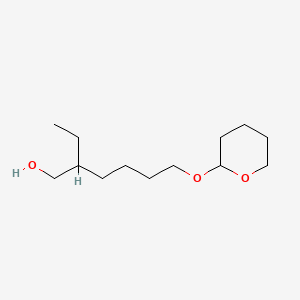
イソプロピル-d7-アミン
概要
説明
Iso-Propyl-d7-amine is a compound with the molecular formula C3H2D7N . It is used in numerous organic chemical reactions, including amide synthesis .
Synthesis Analysis
The synthesis of amines, such as iso-Propyl-d7-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines, are also common .Molecular Structure Analysis
The molecular formula of iso-Propyl-d7-amine is C3H10ClN . The InChI string isInChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D; . The molecular weight is 102.61 g/mol . Physical And Chemical Properties Analysis
Iso-Propyl-d7-amine is a colourless oil . It has a molecular weight of 102.61 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .科学的研究の応用
複雑な分子の合成
イソプロピル-d7-アミンを含むアミンは、有機合成における貴重な構成要素です . それらの多様な反応性は、さまざまな官能基化反応および変換を通じて、医薬品、農薬、天然物などの複雑な分子の構築を可能にします .
医薬品化学
アミンは、医薬品化学において広く応用されており、医薬品や生物活性分子の必須成分として役立っています . 受容体リガンド、酵素阻害剤、抗がん剤などの新規アミン系治療薬の開発は、依然として重要な研究分野です .
材料科学
アミンは、材料科学において重要な役割を果たし、ポリマー、触媒、センサー、機能性材料の設計と製造に貢献しています . それらのユニークな電子、光学、機械的特性により、有機エレクトロニクス、光起電力、バイオマテリアルなど、さまざまな用途に適しています .
持続可能な技術
アミン化学の最近の進歩により、触媒変換、再生可能エネルギー、環境修復などの持続可能な技術において革新的な応用が生まれています . アミンは、炭素回収、エネルギー貯蔵、グリーンケミカルの合成において、その潜在能力がますます認識されています .
デンドリマー合成
デンドリマーは、エレクトロニクス、ヘルスケア、医薬品、バイオテクノロジー、エンジニアリング製品、フォトニクス、薬物送達、触媒、電子デバイス、ナノテクノロジー、環境問題の分野で幅広い潜在的な用途を持っています . イソプロピル-d7-アミンは、これらのデンドリマーの合成に使用できます。
安定同位体標識
Safety and Hazards
作用機序
Target of Action
Iso-Propyl-d7-amine, also known as 2-Aminopropane-d7 , is a chemical compound used in various organic chemical reactions It’s suggested that it may act as a potential protease inhibitor .
Mode of Action
It’s suggested that it interacts with its targets and takes part in numerous organic chemical reactions such as amide synthesis
Biochemical Pathways
Given its potential role as a protease inhibitor, it could be involved in the regulation of protease-mediated processes . More research is required to identify the exact pathways and their downstream effects.
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
As a potential protease inhibitor, it might interfere with the activity of proteases, enzymes that break down proteins and peptides . This could have various effects at the molecular and cellular level, depending on the specific proteases and biological processes involved.
生化学分析
Biochemical Properties
Iso-Propyl-d7-amine plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, iso-Propyl-d7-amine may act as a potential protease inhibitor, participating in numerous organic chemical reactions such as amide synthesis . The nature of these interactions often involves the formation of stable complexes with enzymes, thereby inhibiting or modifying their activity.
Cellular Effects
Iso-Propyl-d7-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cells by modulating key signaling pathways. For example, iso-Propyl-d7-amine can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, iso-Propyl-d7-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, leading to changes in their activity. Additionally, iso-Propyl-d7-amine may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iso-Propyl-d7-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Iso-Propyl-d7-amine is known to be volatile and may degrade over time, which can impact its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of iso-Propyl-d7-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, iso-Propyl-d7-amine can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
Iso-Propyl-d7-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by modulating enzyme activity. For example, iso-Propyl-d7-amine may participate in the synthesis and degradation of amides, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, iso-Propyl-d7-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. Iso-Propyl-d7-amine’s distribution can affect its activity and function, as it may concentrate in areas where it can exert its biochemical effects .
Subcellular Localization
Iso-Propyl-d7-amine’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it can interact with enzymes and other biomolecules. This localization is crucial for its activity, as it ensures that iso-Propyl-d7-amine is present in the right cellular context to exert its effects .
特性
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYORFGKSZLPNW-NDCOIKGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106658-10-0 | |
| Record name | 2-Propan-1,1,1,2,3,3,3-d7-amine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106658-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)






![3-Ethoxy-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B585914.png)